molecular formula C11H12N2O2 B13678086 Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13678086
M. Wt: 204.22 g/mol
InChI Key: CGJMGXOLRDUQKH-UHFFFAOYSA-N
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Description

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The imidazo[1,5-a]pyridine scaffold is recognized for its potential in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) over palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,5-a]pyridine scaffold but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3

InChI Key

CGJMGXOLRDUQKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C(=CC=C2)C

Origin of Product

United States

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